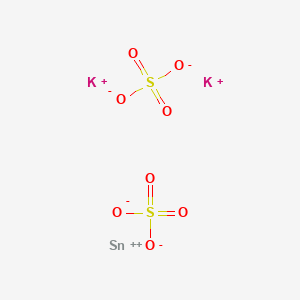

dipotassium;tin(2+);disulfate

Description

Contextualization within Alkali Metal and Main Group Sulfate (B86663) Chemistry

Dipotassium (B57713) tin(II) disulfate is a member of the extensive family of double sulfates, which combine two different cations with the sulfate anion. These compounds are prevalent throughout inorganic chemistry, featuring combinations of alkali, alkaline earth, and transition metals. A well-known subgroup is the Tutton's salts, with the general formula M¹₂(M²)(SO₄)₂·6H₂O, where M¹ is a monovalent cation (like potassium) and M² is a divalent metal ion. scholarsresearchlibrary.com These salts are characterized by their monoclinic crystal structure and the presence of hexahydrated divalent metal complexes. scholarsresearchlibrary.com Another significant structural group is the kröhnkite-type double salts, which feature infinite chains of corner-linked octahedra and tetrahedra. researchgate.net

While K₂Sn(SO₄)₂ fits the general M¹₂(M²) (SO₄)₂ stoichiometry, its specific structural classification and relationship to these major families are not extensively detailed in modern literature. Its anhydrous nature distinguishes it from the heavily hydrated Tutton's salts. The compound is part of a system that can also form other complex phases; for instance, studies have identified related compounds such as K₂Sn₂(SO₄)₃. researchgate.net The broader context of tin sulfates also includes tin(IV) sulfates, such as Sn(SO₄)₂, and even heterovalent compounds like Sn₂(SO₄)₃, which contains both Sn(II) and Sn(IV) centers. uni-augsburg.de The existence of these varied compounds underscores the rich and complex chemistry of the tin-sulfate system.

Historical Perspectives on Tin(II) Coordination Compounds with Oxoanions

The coordination chemistry of tin has been a subject of study for many decades, with tin exhibiting stable oxidation states of +2 (stannous) and +4 (stannic). atamanchemicals.cominchem.org Historically, much of the focus was on simple salts and complexes with halides. Tin(II) compounds, in particular, have been of interest due to the influence of the 5s² lone pair of electrons, which can be stereochemically active, leading to coordination numbers and geometries that are not always straightforward.

Current Research Landscape and Potential Academic Significance of Dipotassium Tin(II) Disulfate

The current research landscape for dipotassium tin(II) disulfate specifically appears to be limited, with a notable lack of recent publications detailing its synthesis, crystal structure, or properties. While the coordination and organometallic chemistry of tin is an active field of study, with applications in catalysis, materials science, and medicine, the focus has largely shifted to organotin complexes or other inorganic frameworks. nih.govontosight.airsc.org

The potential academic significance of K₂Sn(SO₄)₂ lies in several areas. A modern re-investigation could provide a detailed single-crystal X-ray diffraction study, which is currently absent from the major crystallographic databases. Such a study would definitively elucidate the coordination environment of the Sn(II) ion and the role of its lone pair in determining the solid-state structure, contributing valuable data to the field of main group inorganic chemistry.

Furthermore, compounds containing tin(II) have been explored for optical applications. For instance, tin(II) germanate and silicate (B1173343) glasses exhibit wide photoluminescence, a desirable property for materials like fiber lasers. acs.org A detailed characterization of the optical and electronic properties of K₂Sn(SO₄)₂ could reveal similar functionalities. Given that many complex metal sulfates are studied for their thermal decomposition behaviors and potential as precursors for mixed-metal oxides, a thorough thermal analysis of K₂Sn(SO₄)₂ could also be of academic interest. scholarsresearchlibrary.com However, without dedicated modern research, its specific role and potential remain largely speculative.

Properties

CAS No. |

27790-37-0 |

|---|---|

Molecular Formula |

K2O8S2Sn |

Molecular Weight |

389.0 g/mol |

IUPAC Name |

dipotassium;tin(2+);disulfate |

InChI |

InChI=1S/2K.2H2O4S.Sn/c;;2*1-5(2,3)4;/h;;2*(H2,1,2,3,4);/q2*+1;;;+2/p-4 |

InChI Key |

FVGUCCDRBVMABJ-UHFFFAOYSA-J |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[K+].[K+].[Sn+2] |

Origin of Product |

United States |

Synthetic Methodologies and Crystallization Pathways of Dipotassium Tin Ii Disulfate

Solution-Phase Synthesis Strategies

Solution-phase synthesis offers a versatile and widely employed route for the preparation of double metal sulfates due to the ability to control stoichiometry and promote the growth of well-defined crystals.

Aqueous precipitation is a foundational technique for the synthesis of dipotassium (B57713) tin(II) disulfate, mirroring the general method for producing Tutton's salts. wikipedia.orgsapub.org This approach involves the preparation of a mixed aqueous solution containing equimolar quantities of potassium sulfate (B86663) (K₂SO₄) and tin(II) sulfate (SnSO₄). The underlying principle is that the double salt is less soluble in the aqueous medium than the individual constituent salts, leading to its preferential crystallization under appropriate conditions.

The general procedure for aqueous precipitation of a Tutton's salt, which can be adapted for dipotassium tin(II) disulfate, is as follows:

Preparation of Saturated Solutions: Saturated or near-saturated aqueous solutions of potassium sulfate and tin(II) sulfate are prepared separately. The use of deionized or distilled water is crucial to prevent the incorporation of impurities into the crystal lattice.

Mixing of Solutions: The two solutions are then mixed, typically in a 1:1 molar ratio, to create a solution supersaturated with respect to the double salt.

Crystallization: The mixed solution is allowed to stand, often at a controlled temperature, to facilitate the slow crystallization of the desired double salt. Evaporation of the solvent can be employed to increase the concentration and promote crystal growth. sapub.org

It is important to note that the stability of tin(II) ions in aqueous solution can be a critical factor. Sn(II) is susceptible to hydrolysis and oxidation to Sn(IV), particularly in neutral or alkaline conditions. Therefore, the synthesis is typically carried out in an acidic medium, often by adding a small amount of sulfuric acid, to suppress these side reactions and ensure the incorporation of tin in the +2 oxidation state into the final product.

| Parameter | Typical Condition | Purpose |

| Precursors | Potassium Sulfate (K₂SO₄), Tin(II) Sulfate (SnSO₄) | Provide the constituent ions for the double salt. |

| Solvent | Deionized/Distilled Water | To dissolve the precursor salts. |

| Stoichiometry | 1:1 Molar Ratio (K₂SO₄:SnSO₄) | To ensure the correct composition of the double salt. |

| Acidity | Acidic (e.g., addition of H₂SO₄) | To prevent hydrolysis and oxidation of Sn(II). |

| Crystallization | Slow Evaporation/Cooling | To promote the formation of well-defined crystals. |

This table outlines the general conditions for the aqueous precipitation of a Tutton's salt, adaptable for the synthesis of dipotassium tin(II) disulfate.

While less common for simple hydrated double salts like Tutton's salts, hydrothermal and solvothermal methods could theoretically be employed for the synthesis of dipotassium tin(II) disulfate. These techniques involve carrying out the reaction in a closed system, such as an autoclave, at elevated temperatures and pressures. The solvent is typically water (hydrothermal) or an organic solvent (solvothermal).

The growth of high-quality single crystals of dipotassium tin(II) disulfate relies on the careful control of the crystallization process from an aqueous solution. This is an extension of the aqueous precipitation technique, with a greater emphasis on manipulating the conditions to favor the growth of large, well-formed crystals over rapid precipitation of a polycrystalline powder.

Key parameters for controlled crystallization include:

Supersaturation: The level of supersaturation of the solution is a critical driving force for crystallization. A low level of supersaturation, achieved through slow cooling or slow evaporation of the solvent, is generally preferred for the growth of high-quality single crystals.

Temperature: Temperature affects the solubility of the salts and, consequently, the rate of crystallization. A carefully controlled temperature gradient can be used to induce crystallization at a specific location in the reaction vessel.

pH: As mentioned previously, maintaining an acidic pH is crucial to prevent the degradation of the tin(II) precursor.

Absence of Impurities: Impurities can act as nucleation sites, leading to the formation of multiple small crystals, or they can be incorporated into the crystal lattice, leading to defects.

The resulting crystals of Tutton's salts are typically monoclinic and have the general formula M¹₂(M²)(SO₄)₂·6H₂O, where M¹ is a monovalent cation and M² is a divalent metal cation. wikipedia.orgodu.edu It is therefore expected that dipotassium tin(II) disulfate would crystallize as a hexahydrate, K₂Sn(SO₄)₂·6H₂O.

Solid-State Reaction Pathways

Solid-state reactions involve the direct reaction of solid precursors at elevated temperatures. These methods are generally used for the synthesis of anhydrous inorganic compounds.

In a typical high-temperature solid-state synthesis, finely powdered potassium sulfate and tin(II) sulfate would be intimately mixed in the desired stoichiometric ratio and heated in a furnace. The reaction would proceed through the diffusion of ions between the solid particles.

However, this method presents significant challenges for the synthesis of dipotassium tin(II) disulfate. Tin(II) sulfate decomposes at elevated temperatures, and the tin(II) cation is susceptible to oxidation to tin(IV), especially in an air atmosphere. To mitigate these issues, the reaction would need to be carried out under an inert atmosphere (e.g., nitrogen or argon) and at a carefully controlled temperature to avoid decomposition of the reactants. There is a lack of specific reports in the scientific literature detailing the successful synthesis of dipotassium tin(II) disulfate via this method, suggesting that it is likely not a preferred or viable route.

| Precursors | Potential Product | Challenges |

| K₂SO₄(s) + SnSO₄(s) | K₂Sn(SO₄)₂(s) | - Decomposition of SnSO₄ at high temperatures- Oxidation of Sn(II) to Sn(IV)- Slow reaction kinetics |

This table summarizes the potential solid-state reaction for the synthesis of dipotassium tin(II) disulfate and its associated challenges.

Mechanochemical synthesis is a solid-state reaction technique that utilizes mechanical energy, such as grinding or milling, to induce chemical reactions. This method can often be carried out at or near room temperature, which could potentially circumvent the issues of thermal decomposition and oxidation associated with high-temperature solid-state synthesis.

In a hypothetical mechanochemical synthesis of dipotassium tin(II) disulfate, a mixture of potassium sulfate and tin(II) sulfate powders would be subjected to high-energy ball milling. The mechanical forces would lead to the intimate mixing of the reactants at the nanoscale and could provide the activation energy necessary for the reaction to occur.

While mechanochemical methods have been successfully applied to the synthesis of a wide range of inorganic materials, there is currently no specific research available on the application of this technique for the synthesis of dipotassium tin(II) disulfate. Further investigation would be required to determine the feasibility and efficacy of this approach.

Precursor Chemistry and Stoichiometric Control

The synthesis of dipotassium tin(II) disulfate is predicated on the reaction of its primary precursors: potassium sulfate (K₂SO₄) and tin(II) sulfate (SnSO₄). The purity of these precursors is paramount to obtaining a final product of high phase purity. Of particular importance is the quality of the tin(II) sulfate, as it is susceptible to oxidation to tin(IV) species, which can lead to the formation of undesirable byproducts.

Stoichiometric control is a critical factor in the successful synthesis of the target double salt. The balanced chemical equation for the formation of dipotassium tin(II) disulfate from its precursor salts in an aqueous solution is:

K₂SO₄ (aq) + SnSO₄ (aq) → K₂Sn(SO₄)₂ (s)

To ensure the reaction proceeds to completion and to minimize the presence of unreacted starting materials in the final product, a precise 1:1 molar ratio of potassium sulfate to tin(II) sulfate is theoretically required. In practice, slight adjustments to this ratio may be necessary to account for differences in the solubility of the precursor salts and to optimize the yield and purity of the precipitated double salt.

The preparation of the precursor solutions typically involves dissolving high-purity grades of potassium sulfate and tin(II) sulfate in deionized water. The concentration of these solutions is a key parameter that influences the rate of crystallization and the ultimate size and quality of the crystals. Saturated or near-saturated solutions are often employed to maximize the yield of the product upon mixing or evaporation.

Table 1: Precursor Specifications and Stoichiometric Ratios for the Synthesis of Dipotassium Tin(II) Disulfate

| Precursor | Chemical Formula | Purity Specification | Molar Mass ( g/mol ) | Stoichiometric Ratio |

| Potassium Sulfate | K₂SO₄ | ≥ 99% | 174.26 | 1 |

| Tin(II) Sulfate | SnSO₄ | ≥ 99% | 214.77 | 1 |

Note: The stoichiometric ratio is based on the balanced chemical equation for the formation of the double salt. Actual experimental ratios may be varied to optimize reaction outcomes.

Optimization of Reaction Conditions for Phase Purity and Crystal Growth

The optimization of reaction conditions is crucial for controlling the phase purity and promoting the growth of large, well-defined crystals of dipotassium tin(II) disulfate. Key parameters that are typically manipulated include temperature, pH, solvent medium, and the rate of crystallization.

Temperature: The temperature of the reaction solution significantly affects the solubility of both the precursor salts and the final product. By carefully controlling the temperature, it is possible to create a state of supersaturation that drives the crystallization of the desired double salt. For many double sulfate salts, crystallization is achieved by preparing saturated solutions at an elevated temperature and then allowing them to cool slowly. This slow cooling process reduces the solubility of the double salt, leading to its precipitation from the solution. The optimal temperature profile for the synthesis of dipotassium tin(II) disulfate would need to be determined empirically to maximize crystal size and purity.

pH: The pH of the aqueous solution can influence the stability of the tin(II) ions. In neutral or alkaline solutions, tin(II) ions are prone to hydrolysis, which can lead to the precipitation of tin hydroxides or oxides, thereby contaminating the final product. To prevent this, the synthesis is typically carried out in a slightly acidic medium. The addition of a small amount of a non-coordinating acid, such as sulfuric acid, can help to maintain a low pH and stabilize the tin(II) ions in the solution.

Crystallization Pathways: Several methods can be employed for the crystallization of dipotassium tin(II) disulfate from an aqueous solution.

Slow Evaporation: This is a common and effective method for growing large, high-quality crystals. A saturated solution containing the stoichiometric amounts of the precursor salts is prepared and left undisturbed in an environment that allows for the slow evaporation of the solvent. As the solvent evaporates, the concentration of the solute increases, leading to supersaturation and subsequent crystallization.

Cooling Crystallization: This method involves preparing a saturated solution at an elevated temperature and then gradually cooling it. The decrease in temperature reduces the solubility of the double salt, causing it to crystallize out of the solution. The rate of cooling is a critical parameter; slower cooling rates generally favor the growth of larger and more perfect crystals.

The selection of the most appropriate crystallization pathway depends on the specific thermodynamic properties of the K₂SO₄-SnSO₄-H₂O system and the desired characteristics of the final crystalline product.

Table 2: Optimization of Reaction Conditions for the Synthesis and Crystallization of Dipotassium Tin(II) Disulfate

| Parameter | Range / Condition | Effect on Phase Purity and Crystal Growth |

| Temperature | 25°C - 70°C | Higher temperatures increase precursor solubility, allowing for higher concentrations. Slow cooling from an elevated temperature can promote the growth of larger crystals. |

| pH | 2 - 4 | A slightly acidic pH is maintained to prevent the hydrolysis of Sn²⁺ ions, thereby ensuring the formation of the desired sulfate salt and improving phase purity. |

| Solvent | Deionized Water | Water is the primary solvent due to the good solubility of the precursor sulfate salts. |

| Crystallization Rate | Slow (controlled evaporation or cooling) | A slow rate of crystallization is essential for the formation of large, well-ordered crystals and minimizes the inclusion of impurities within the crystal lattice. |

Note: The values presented in this table are illustrative and represent typical ranges for the synthesis of double sulfate salts. The optimal conditions for dipotassium tin(II) disulfate would require specific experimental determination.

Advanced Structural Elucidation and Solid State Characterization of Dipotassium Tin Ii Disulfate

Single-Crystal X-ray Diffraction Analysis

A critical component for understanding the precise atomic arrangement within a crystalline solid is single-crystal X-ray diffraction. This technique allows for the unambiguous determination of the crystal system, space group, unit cell dimensions, and the specific coordinates of each atom within the crystal lattice.

Determination of Crystal System and Space Group

No published data is available that defines the crystal system (e.g., monoclinic, orthorhombic, etc.) or the space group for dipotassium (B57713) tin(II) disulfate.

Refinement of Unit Cell Parameters and Lattice Constants

Without experimental single-crystal X-ray diffraction data, the unit cell parameters (a, b, c) and lattice constants (α, β, γ) for K₂Sn(SO₄)₂ remain undetermined.

Elucidation of Atomic Coordinates and Bond Geometries

The precise atomic coordinates, which describe the position of each potassium, tin, sulfur, and oxygen atom within the unit cell, are unknown. Consequently, a detailed analysis of bond lengths, bond angles, and coordination environments for the tin(II) cation and the sulfate (B86663) anions cannot be conducted.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

An analysis of the forces that govern the three-dimensional arrangement of the ions in the crystal, such as electrostatic interactions and van der Waals forces, is contingent on knowing the crystal structure, which is not available.

Powder X-ray Diffraction (PXRD) Characterization

Powder X-ray diffraction is a fundamental technique for identifying crystalline phases and assessing the purity of a solid material.

Phase Identification and Purity Assessment

A standard powder diffraction pattern for dipotassium tin(II) disulfate, which would serve as a fingerprint for its identification and for the assessment of sample purity, is not found in the International Centre for Diffraction Data (ICDD) database or other publicly accessible sources.

Rietveld Refinement for Structural Parameters

Rietveld refinement is a powerful analytical method for refining crystal structure and microstructural parameters from powder diffraction data. usna.edu The technique involves a least-squares fitting procedure where a calculated diffraction pattern, based on a structural model, is compared against the experimental data. For dipotassium tin(II) disulfate, this method would be essential for precisely determining its lattice parameters and atomic coordinates from a high-quality powder X-ray diffraction (PXRD) pattern.

A Rietveld refinement would begin with this structural model and refine parameters such as lattice constants, atomic positions, site occupancies, and thermal parameters until the calculated pattern best matches the observed data. The quality of the fit is judged by residual factors like the weighted-profile R-factor (Rwp), the Bragg R-factor (R_Bragg), and the goodness-of-fit (χ²). usna.edu While specific experimental data for dipotassium tin(II) disulfate is not present in the searched literature, a typical refinement would yield the parameters shown in the table below, based on values for isostructural Tutton's salts. mdpi.com

Table 1: Expected Structural Parameters for K₂Sn(SO₄)₂·6H₂O from Rietveld Refinement. Note: These are representative values based on analogous Tutton's salt structures, as specific experimental data for the tin compound is not available in the cited sources.

| Parameter | Expected Value/Range | Description |

| Crystal System | Monoclinic | The expected crystal system for Tutton's salts. wikipedia.orgnih.gov |

| Space Group | P2₁/a or P2₁/c | The typical space group for this family of compounds. nih.govmdpi.com |

| Lattice Parameters | The dimensions and angle of the unit cell. | |

| a (Å) | ~9.0 - 9.5 | |

| b (Å) | ~6.2 - 6.5 | |

| c (Å) | ~12.5 - 13.0 | |

| β (°) | ~104 - 107 | |

| Cell Volume (ų) | ~700 - 750 | The volume of a single unit cell. |

| Formula Units (Z) | 2 | The number of K₂Sn(SO₄)₂·6H₂O units per unit cell. nih.gov |

| Agreement Factors | Indicators of the quality of the Rietveld fit. | |

| Rwp (%) | < 10 | Weighted-profile R-factor. |

| R_Bragg (%) | < 5 | Bragg R-factor, related to the fit of integrated intensities. |

| χ² (Goodness-of-Fit) | ~1 - 2 | Should approach 1 for an ideal fit. |

Neutron Diffraction Studies for Light Atom Localization

While X-ray diffraction is excellent for determining the positions of heavier atoms like potassium and tin, it is less sensitive to lighter elements, particularly hydrogen. Neutron diffraction is the premier technique for accurately locating light atoms due to the comparable neutron scattering cross-sections of most elements. arizona.edu

For dipotassium tin(II) disulfate hexahydrate, neutron diffraction would be indispensable for the complete elucidation of its crystal structure. The primary application would be the precise localization of the hydrogen atoms within the six molecules of water coordinated to the tin(II) cation, forming the [Sn(H₂O)₆]²⁺ complex. Determining the H-O-H bond angles and the orientation of the water molecules is crucial for understanding the geometry of this complex.

Furthermore, this technique would map the extensive three-dimensional network of hydrogen bonds that connects the [Sn(H₂O)₆]²⁺ octahedra to the sulfate (SO₄²⁻) tetrahedra, which is a defining characteristic of the Tutton's salt structure. wikipedia.orgnih.gov This hydrogen-bonding network is fundamental to the stability of the crystal lattice. Although neutron diffraction studies would be critical for a comprehensive structural analysis, no such studies have been reported for dipotassium tin(II) disulfate in the surveyed literature.

Electron Diffraction and High-Resolution Transmission Electron Microscopy (HRTEM) for Microstructural Analysis

High-Resolution Transmission Electron Microscopy (HRTEM) and Selected Area Electron Diffraction (SAED) are powerful techniques for analyzing the microstructure of materials at the nanoscale. These methods provide direct, real-space images of the atomic lattice and reciprocal-space diffraction information, respectively.

For a well-crystallized sample of dipotassium tin(II) disulfate, HRTEM would allow for the visualization of the crystal lattice. The observed lattice fringes would correspond to the d-spacings of the crystallographic planes determined by diffraction methods like PXRD. The images could also reveal the presence of any microstructural features such as stacking faults, dislocations, or twinning.

Complementing HRTEM, SAED performed on a single micro- or nanocrystal would produce a distinct spot pattern. The geometry and spacing of these spots can be indexed to confirm the monoclinic crystal structure and determine the orientation of the crystal relative to the electron beam. For polycrystalline or powdered samples, electron diffraction would produce a ring pattern, from which the d-spacings could also be calculated and compared with PXRD data. While these techniques are widely applied to characterize tin-based and sulfate-containing materials, specific HRTEM or electron diffraction studies focusing solely on dipotassium tin(II) disulfate have not been found in the existing literature.

Spectroscopic and Vibrational Investigations of Dipotassium Tin Ii Disulfate

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the molecular structure of dipotassium (B57713) tin(II) disulfate. These methods provide insights into the vibrational modes of the sulfate (B86663) anions and the coordination environment of the tin(II) cation.

The sulfate ion (SO₄²⁻), when in a free or highly symmetric environment (tetrahedral, Td symmetry), exhibits four fundamental vibrational modes. rruff.info However, in a crystalline solid like dipotassium tin(II) disulfate, the symmetry of the sulfate ion is typically lowered due to interactions with the surrounding cations (K⁺ and Sn²⁺). This reduction in symmetry causes the degenerate modes to split and can activate modes that are silent in the higher symmetry. rruff.infoarizona.edu

The four fundamental modes of the sulfate ion are:

ν₁ (A₁): A non-degenerate symmetric stretching mode, typically appearing as a strong, sharp peak in the Raman spectrum and weak or inactive in the IR spectrum.

ν₂ (E): A doubly degenerate bending mode.

ν₃ (F₂): A triply degenerate asymmetric stretching mode, which is typically a very strong band in the IR spectrum.

ν₄ (F₂): A triply degenerate bending mode.

In the solid state, the crystal lattice environment in K₂Sn(SO₄)₂ influences these vibrations. The presence of cations can cause the triply degenerate ν₃ and ν₄ modes, and the doubly degenerate ν₂ mode, to split into multiple distinct bands. rruff.info The specific frequencies of these bands are sensitive to the nature of the metal-sulfate coordination.

Table 1: Typical Vibrational Frequencies for Sulfate Groups in Inorganic Compounds

| Vibrational Mode | Symmetry (Td) | Typical Frequency Range (cm⁻¹) | Description |

| ν₁ | A₁ | 980 - 1020 | Symmetric Stretch |

| ν₂ | E | 450 - 500 | Symmetric Bend |

| ν₃ | F₂ | 1080 - 1180 | Asymmetric Stretch |

| ν₄ | F₂ | 610 - 680 | Asymmetric Bend |

| Note: These are general frequency ranges. The exact values for K₂Sn(SO₄)₂ depend on its specific crystal structure. The splitting of degenerate modes (ν₂, ν₃, ν₄) is expected due to the low symmetry of the crystal site. |

In addition to the internal modes of the sulfate ion, low-frequency vibrations corresponding to the tin-oxygen (Sn-O) bonds can be observed in the far-infrared and Raman spectra, typically below 400 cm⁻¹. rruff.info The number and frequencies of these Sn-O modes are directly related to the coordination number and geometry of the tin(II) ion. By analyzing these low-frequency bands, it is possible to gain information about the local environment around the tin atom, such as the coordination number (the number of oxygen atoms bonded to tin) and the symmetry of the SnOₓ polyhedron.

Mössbauer Spectroscopy (for Tin Isotopes)

¹¹⁹Sn Mössbauer spectroscopy is an exceptionally sensitive technique for investigating the electronic structure and local environment of tin atoms. acs.org It provides crucial information about the oxidation state, the nature of chemical bonding, and the local symmetry at the tin nucleus. For tin(II) compounds like K₂Sn(SO₄)₂, the key parameters are the isomer shift (IS) and the quadrupole splitting (QS). cdnsciencepub.com

Isomer Shift (IS, δ): The isomer shift is a measure of the s-electron density at the tin nucleus. For tin(II) compounds, the non-bonding 5s² electron pair results in significantly more positive isomer shifts compared to tin(IV) compounds. Typical IS values for Sn(II) compounds fall in the range of +2.5 to +4.5 mm/s (relative to BaSnO₃). cdnsciencepub.com The precise value of the IS gives insight into the degree of s-character in the bonding orbitals; a more positive shift indicates a greater retention of 5s electrons on the tin atom, suggesting more ionic character in the bonds. acs.orgnih.gov

Quadrupole Splitting (QS, ΔE_Q): Quadrupole splitting arises from the interaction between the nuclear quadrupole moment of the ¹¹⁹Sn nucleus and a non-spherically symmetric electric field gradient (EFG) at the nucleus. A non-zero QS value indicates a distortion from cubic symmetry in the electron density around the tin atom. acs.org The stereochemically active lone pair of 5s² electrons in tin(II) compounds typically creates a significant EFG, leading to a measurable quadrupole splitting. The magnitude of the QS is related to the degree of distortion in the coordination geometry around the tin(II) ion.

Table 2: Representative ¹¹⁹Sn Mössbauer Parameters for Tin(II)-Oxygen Compounds at 77 K

| Compound | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔE_Q) (mm/s) |

| SnO | 2.70 | 1.34 |

| SnSO₄ | 3.93 | 0.90 |

| Sn₃(PO₄)₂ | 3.25 | 1.73 |

| Data is sourced from studies on tin(II)-oxygen compounds and serves as a reference. cdnsciencepub.com The values for K₂Sn(SO₄)₂ would be expected to be in a similar range, reflecting the Sn(II) oxidation state and its coordination to sulfate groups. |

The analysis of both IS and QS provides a detailed picture of the tin(II) center. A large positive isomer shift confirms the +2 oxidation state and indicates that the 5s electrons are largely non-bonding. The presence of a significant quadrupole splitting would imply that this lone pair is stereochemically active, creating an asymmetric electronic environment and a distorted coordination geometry around the tin atom, which is common for Sn(II) compounds. city.ac.uk

X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES)

X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES) are surface-sensitive techniques that provide information on the elemental composition and chemical (oxidation) states of the constituent elements within the top few nanometers of a material's surface. eag.comrsc.org

For dipotassium tin(II) disulfate, XPS can be used to identify the presence of potassium, tin, sulfur, and oxygen and to determine their chemical states by measuring the binding energies of their core-level electrons. uniri.hr The Sn 3d core-level spectrum is particularly useful for distinguishing between Sn(II) and Sn(IV). The binding energy for Sn(II) is typically lower than that for Sn(IV).

Auger Electron Spectroscopy can also be used to determine the oxidation state of tin by analyzing the kinetic energy and shape of the Sn MNN Auger transitions. osti.gov Shifts in the kinetic energy of these Auger electrons can be correlated with the oxidation state of the tin atoms. osti.govacs.org

Table 3: Representative Binding Energies (XPS) and Kinetic Energies (AES) for Tin and its Oxides

| Technique | Signal | Species | Energy (eV) |

| XPS | Sn 3d₅/₂ | Sn (metal) | ~485.0 |

| XPS | Sn 3d₅/₂ | SnO (Sn²⁺) | ~485.8 - 486.2 |

| XPS | Sn 3d₅/₂ | SnO₂ (Sn⁴⁺) | ~486.5 - 487.0 |

| XPS | S 2p | Sulfate (SO₄²⁻) | ~168.5 - 170.0 |

| AES | Sn MNN | SnO (Sn²⁺) | Shift of ~3 eV from Sn metal |

| AES | Sn MNN | SnO₂ (Sn⁴⁺) | Shift of ~7 eV from Sn metal |

| Note: These are typical energy values from the literature. rsc.orgosti.govresearchgate.net The exact energies can be influenced by sample charging and the specific chemical environment. |

By combining these spectroscopic techniques, a comprehensive understanding of the structural and electronic properties of dipotassium tin(II) disulfate can be achieved, from the vibrations of its constituent ions to the specific electronic configuration and coordination of the central tin atom.

Elemental Compositional Analysis and Oxidation State Verification

The elemental composition of dipotassium tin(II) disulfate is fundamental to its identity. The compound consists of potassium (K), tin (Sn), sulfur (S), and oxygen (O). The theoretical elemental percentages can be calculated from its chemical formula, K₂Sn(S₂O₇)₂.

| Element | Symbol | Atomic Mass (g/mol) | Atoms in Formula | Total Mass (g/mol) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Potassium | K | 39.10 | 2 | 78.20 | 16.50 |

| Tin | Sn | 118.71 | 1 | 118.71 | 25.05 |

| Sulfur | S | 32.07 | 4 | 128.28 | 27.07 |

| Oxygen | O | 16.00 | 14 | 224.00 | 47.27 |

| Total | K₂Sn(S₂O₇)₂ | 474.19 | 100.00 |

Verification of the elemental makeup and, crucially, the oxidation states of the constituent elements, is accomplished using techniques like X-ray Photoelectron Spectroscopy (XPS). eag.com XPS is a surface-sensitive quantitative spectroscopic technique that measures the kinetic energy of photoelectrons emitted from a sample irradiated with monochromatic X-rays. eag.com The resulting spectrum provides information about the elemental composition, empirical formula, and chemical and electronic state of the elements within the material. eag.comtascon.eu

For dipotassium tin(II) disulfate, XPS analysis is critical for confirming that tin is present in the +2 oxidation state (stannous). who.int The binding energy of core electrons is sensitive to the chemical environment and oxidation state of an atom. tascon.eu In the case of tin, the Sn 3d core level spectrum would be of primary interest. The binding energies for Sn(II) are distinctly different from those for Sn(IV). While specific values for dipotassium tin(II) disulfate are not widely published, data from related tin compounds can be used for comparison. For instance, the binding energies for SnO (tin(II) oxide) and SnO₂ (tin(IV) oxide) are similar, but can often be distinguished. thermofisher.comresearchgate.net The Sn²⁺/Sn⁴⁺ potential is −0.15 V, indicating that tin(II) can act as a mild reducing agent and may be susceptible to oxidation. who.int

An XPS analysis would involve acquiring high-resolution spectra for each element expected in the compound.

Sn 3d: The spectrum for tin would be closely examined to confirm the presence of Sn(II). The Sn 3d region shows well-separated spin-orbit components (3d₅/₂ and 3d₃/₂). thermofisher.com The binding energy for Sn(II) is expected to be lower than that for Sn(IV). The presence of any Sn(IV) would manifest as an additional peak or a shoulder at a higher binding energy.

K 2p: The potassium 2p spectrum, with its K 2p₃/₂ and K 2p₁/₂ core levels, would confirm the presence of potassium ions. researchgate.net

S 2p: The sulfur 2p spectrum is used to identify the chemical state of sulfur. The binding energy would be characteristic of a sulfate or, more specifically, a disulfate environment, which is significantly different from sulfide (B99878) species. eag.comresearchgate.net

O 1s: The oxygen 1s spectrum would primarily correspond to oxygen atoms within the disulfate anions.

| Element | Core Level | Expected Chemical State | Anticipated Binding Energy Range (eV) |

|---|---|---|---|

| Tin (Sn) | 3d₅/₂ | Sn(II) in a sulfate environment | ~486.0 - 487.0 |

| Potassium (K) | 2p₃/₂ | K⁺ | ~292.5 - 293.0 researchgate.net |

| Sulfur (S) | 2p₃/₂ | S(VI) in a disulfate (S₂O₇²⁻) | ~168.5 - 170.0 researchgate.net |

| Oxygen (O) | 1s | O in S₂O₇²⁻ | ~532.0 - 533.0 |

Surface Chemical State Characterization

The macroscopic properties of a material, such as its reactivity and stability, are heavily influenced by the chemical states of the elements on its surface. tascon.eu X-ray Photoelectron Spectroscopy (XPS) is an indispensable tool for this characterization, providing detailed information about the chemical bonding states on a solid surface to a depth of approximately 5-10 nm. eag.com

For dipotassium tin(II) disulfate, surface analysis is crucial for evaluating its stability and integrity. A primary concern for tin(II) compounds is their potential for surface oxidation. who.intacs.org Exposure to atmospheric oxygen can lead to the oxidation of Sn(II) to the more stable Sn(IV) state on the material's surface. who.int XPS can readily detect this transformation. researchgate.net

A high-resolution Sn 3d XPS spectrum of the material's surface would be meticulously analyzed. If the surface is pristine, a single doublet corresponding to Sn(II) would be observed. However, if surface oxidation has occurred, a second doublet at a higher binding energy, characteristic of Sn(IV), would also be present. The relative areas of these two sets of peaks can be used to quantify the extent of surface oxidation.

Similarly, the high-resolution spectra of the other elements provide critical information about the surface chemistry:

S 2p and O 1s: The binding energies and peak shapes of the S 2p and O 1s spectra confirm the presence and integrity of the disulfate (S₂O₇²⁻) groups on the surface. Any deviation from the expected binding energies could indicate surface reactions, decomposition, or the adsorption of other sulfur- or oxygen-containing species. For example, the presence of surface sulfates or sulfites could be distinguished. researchgate.net

C 1s: An analysis of the carbon 1s spectrum is also standard practice in XPS to identify the presence of adventitious carbon contamination on the surface, which is common for samples exposed to the ambient environment. The binding energy of this carbon peak is often used as a reference to correct for any charging effects during the measurement. thermofisher.com

The combination of these spectral analyses provides a comprehensive picture of the surface chemical state, confirming whether the surface of dipotassium tin(II) disulfate is representative of the bulk material or if it has undergone modification through oxidation, contamination, or other chemical reactions. researchgate.net

Theoretical and Computational Studies of Dipotassium Tin Ii Disulfate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It has become a core technology in materials science for calculating the electronic structure and properties of materials. nih.gov For K₂Sn(SO₄)₂, DFT calculations would be instrumental in understanding its fundamental chemical and physical characteristics.

Electronic Structure and Band Gap Prediction

The electronic structure, particularly the arrangement of electron energy levels into bands, dictates the electrical and optical properties of a material. DFT is a primary tool for calculating the band structure and the density of states (DOS) of crystalline solids. preprints.org

For dipotassium (B57713) tin(II) disulfate, the electronic structure would be determined by the constituent ions: K⁺, Sn²⁺, and SO₄²⁻. The valence band maximum (VBM) would likely be composed of orbitals from the sulfate (B86663) anions and possibly the tin(II) 5s orbitals, while the conduction band minimum (CBM) would likely be dominated by tin(II) 5p orbitals. aps.org

The band gap is a critical parameter that determines whether a material is a conductor, semiconductor, or insulator. Predicting the band gap is a key application of DFT. mdpi.com While standard DFT functionals like the Generalized Gradient Approximation (GGA) are known to underestimate band gaps, more advanced methods such as hybrid functionals (e.g., HSE06) or many-body perturbation theory (e.g., GW approximation) can provide more accurate predictions. preprints.orgaps.org For related tin halide perovskites, DFT calculations have shown that the band gaps can be tuned by altering the atomic layering. aps.org In the case of mixed halide Cs₂SnX₆ compounds, optical band gap values were found to vary with anion composition from 4.89 eV to 1.35 eV. aps.org A theoretical study on NaSb₃O₂(SO₄)₃·H₂O, another alkali-metal-containing sulfate, predicted a direct band gap of 3.91 eV. acs.org

Table 1: Illustrative Predicted Electronic Properties of K₂Sn(SO₄)₂ using Different DFT Functionals

| Property | PBE Functional | HSE06 Functional |

| Band Gap (eV) | ~2.5 - 3.0 | ~3.5 - 4.5 |

| Band Gap Type | Indirect/Direct | Indirect/Direct |

| VBM Character | O 2p, Sn 5s | O 2p, Sn 5s |

| CBM Character | Sn 5p | Sn 5p |

Note: This table presents hypothetical data for illustrative purposes, based on typical results for similar inorganic sulfates.

Charge Density Distribution and Bonding Analysis

Charge density distribution analysis provides a detailed picture of the electron distribution within the crystal, revealing the nature of the chemical bonds. This can be achieved through both experimental high-resolution X-ray diffraction and theoretical DFT calculations. aps.orgacs.org The Quantum Theory of Atoms in Molecules (QTAIM) is often applied to the calculated charge density to partition the electron density and characterize the atomic charges and bond properties. acs.org

In K₂Sn(SO₄)₂, this analysis would quantify the ionic character of the interactions between the potassium cations and the tin(II) disulfate anions. It would also detail the covalent nature of the S-O bonds within the sulfate groups. A study on K₂SO₄ suggested that the S-O bonds are highly polarized and covalent, ruling out a hypervalent description of the sulfur atom. acs.org For a protein containing an iron-sulfur cluster, charge-density analysis at ultra-high resolution visualized the 3d and 3p electron densities of the iron and sulfur atoms, providing insights into the valence electrons of the metal complex. nih.gov

This analysis would also be crucial for understanding the role of the stereochemically active 5s² lone pair on the Sn²⁺ ion, which is expected to create an asymmetric electron density distribution around the tin atom, influencing the crystal structure and its properties.

Prediction of Vibrational Frequencies

Vibrational spectroscopy (Infrared and Raman) is a key experimental technique for characterizing materials. DFT calculations can predict the vibrational frequencies and modes of a crystal lattice, which aids in the interpretation of experimental spectra. nih.gov The calculation of harmonic frequencies is a standard output of DFT calculations, though for accurate comparison with experimental data, anharmonic effects may need to be considered. rsc.orgrsc.org

For K₂Sn(SO₄)₂, DFT would predict the vibrational modes associated with the internal vibrations of the SO₄²⁻ tetrahedra (stretching and bending modes), as well as the lattice modes involving the vibrations of the K⁺ and Sn²⁺ cations against the sulfate anions. princeton.edu Studies on iron sulfates have shown that DFT simulations can reproduce the experimental terahertz spectra well, allowing for the assignment of vibrational modes. researchgate.net However, some functionals and basis sets have been shown to perform poorly in predicting sulfate vibrational frequencies, highlighting the need for careful method selection. rsc.org

Table 2: Illustrative Predicted Vibrational Frequencies for K₂Sn(SO₄)₂

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

| ν₁(SO₄) | 980 - 1000 | Symmetric S-O stretch |

| ν₂(SO₄) | 450 - 470 | Symmetric S-O bend |

| ν₃(SO₄) | 1100 - 1200 | Asymmetric S-O stretch |

| ν₄(SO₄) | 610 - 630 | Asymmetric S-O bend |

| Lattice Modes | < 400 | K⁺/Sn²⁺ translations and librations |

Note: This table presents hypothetical data for illustrative purposes, based on typical vibrational frequencies for inorganic sulfates.

Ab Initio Molecular Dynamics Simulations

Ab initio molecular dynamics (AIMD) is a powerful simulation technique that combines molecular dynamics with electronic structure calculations (typically DFT) to model the time evolution of a system. researchgate.net This method allows for the study of dynamic processes, including phase transitions, ion diffusion, and the behavior of materials at finite temperatures, without the need for empirical potentials. nih.govaip.org

For K₂Sn(SO₄)₂, AIMD simulations could be used to:

Study thermal stability and phase transitions: By simulating the system at different temperatures, one could investigate the stability of the crystal structure and identify potential phase transitions.

Investigate ionic conductivity: The diffusion of potassium and tin ions could be simulated to predict the ionic conductivity of the material, which is relevant for applications in solid-state electrolytes.

Simulate behavior in aqueous solution: AIMD can model the hydration structure and dynamics of the constituent ions in water, providing insights into its solubility and solution chemistry. nih.gov

AIMD simulations have been successfully applied to study the properties of various inorganic salts and their solutions. researchgate.netnih.govosti.gov For example, AIMD has been used to study the solvation structure of lithium salts in organic carbonates for battery applications. aip.org

Crystal Structure Prediction Methodologies

Predicting the crystal structure of a material from its chemical composition alone is a major challenge in materials science. wikipedia.org Several computational methodologies have been developed for crystal structure prediction (CSP), often combining search algorithms with energy calculations from DFT or force fields. wikipedia.orgrsc.org

Commonly used CSP methods include:

Random searching: This involves generating a large number of random crystal structures and relaxing them to the nearest local energy minimum. wikipedia.org

Evolutionary algorithms: These algorithms mimic natural selection, where a population of candidate structures evolves over generations to find lower-energy configurations. wikipedia.org

Particle swarm optimization: This method uses a population of "particles" that explore the potential energy surface to find the global minimum. wikipedia.org

Data-driven approaches: Machine learning models trained on large databases of known crystal structures can be used to generate plausible new structures. arxiv.orgacs.org

For K₂Sn(SO₄)₂, these methods could be employed to predict the most stable crystal structure and identify potential polymorphs. rsc.org The stereochemically active lone pair on the Sn²⁺ cation would be a critical factor to consider, as it is known to induce structural distortions. The successful prediction of the crystal structure is a prerequisite for the accurate calculation of most other material properties.

Exploration of Defect Chemistry and Impurity Effects

The properties of real crystalline materials are often dominated by defects, such as vacancies, interstitials, and substitutional impurities. researchgate.net Computational modeling is a powerful tool to study the formation energies of these defects and their impact on the material's properties. mdpi.commdpi.com

For K₂Sn(SO₄)₂, the study of defect chemistry would involve calculating the formation energies of various point defects:

Vacancies: K⁺, Sn²⁺, and SO₄²⁻ vacancies.

Interstitials: K⁺, Sn²⁺, and S/O atoms at interstitial sites.

Anti-site defects: K⁺ on a Sn²⁺ site and vice versa.

Impurities: Substitution of K⁺, Sn²⁺, or S with other elements.

These calculations would help to understand the native defect concentrations under different synthesis conditions and to predict the effects of intentional doping. arxiv.org For instance, such studies could determine whether the material is intrinsically n-type or p-type and identify suitable dopants to modify its electronic properties. mdpi.com Computational studies on materials like NaFeO₂ and Zn₃V₄(PO₄)₆ have provided valuable insights into their defect chemistry and ion diffusion mechanisms. mdpi.commdpi.com

Table 3: Compound Names Mentioned in the Article

| Trivial Name/General Name | IUPAC Name |

| Dipotassium tin(II) disulfate | dipotassium;tin(2+);disulfate |

| Tin(II) sulfate | tin(2+) sulfate |

| Potassium sulfate | dipotassium sulfate |

| Iron(II) sulfate | iron(2+) sulfate |

| Sodium antimonyl sulfate hydrate | sodium;oxido(dioxo)stibanyloxy-oxostibanolate;sulfate;hydrate |

| Cesium tin chloride | cesium trichlorostannate(II) |

| Sodium iron(III) oxide | sodium iron(3+) dioxide |

| Zinc vanadium phosphate | trizinc divanadium(3+) hexaphosphate |

Reactivity and Reaction Mechanism Studies of Dipotassium Tin Ii Disulfate

Thermal Stability and Decomposition Pathways

K₂Sn(SO₄)₂(s) → K₂SO₄(s) + SnO₂(s) + SO₂(g)

The presence of the stable salt, potassium sulfate (B86663), might influence the decomposition temperature compared to simpler tin(II) salts.

Table 1: Decomposition Temperatures of Selected Tin(II) Compounds

| Compound | Decomposition Temperature (K) | Final Product(s) |

| Tin(II) Oxalate (B1200264) (SnC₂O₄) | ~573 nih.govacs.org | Tin(II) Oxide (initially), then Tin(IV) Oxide |

| Tin(II) Oxide (α-SnO) | 573–773 nih.gov | Tin(IV) Oxide (SnO₂) |

| Tin(II) Oxyhydroxide (Sn₆O₄(OH)₄) | Dehydrates at ~450 K, then oxidizes | Tin(IV) Oxide (SnO₂) |

This table presents data for related tin(II) compounds to infer the potential thermal behavior of dipotassium (B57713) tin(II) disulfate.

Hydrolytic Behavior and Degradation Mechanisms

Tin(II) sulfate is known to be susceptible to hydrolysis, a reaction in which water molecules react with the tin(II) ions. This behavior is expected to be shared by dipotassium tin(II) disulfate. In aqueous solutions, the tin(II) ion is hydrated, and the acidity of the solution plays a crucial role in its stability. As the pH of the solution increases, hydrolysis becomes more pronounced, leading to the formation of tin(II) hydroxide (B78521) (Sn(OH)₂) or other basic tin(II) sulfates. rruff.inforesearchgate.net The hydrolysis of tin(II) sulfate can lead to the formation of tritin(II) dihydroxyoxosulfate (Sn₃O(OH)₂SO₄). rruff.info

The degradation mechanism in aqueous solution likely involves the stepwise replacement of sulfate ligands by hydroxide ions, a process that is highly dependent on the pH of the medium. In strongly alkaline solutions, the predominating species is the trihydroxidostannate(II) ion, [Sn(OH)₃]⁻. researchgate.net The presence of potassium ions is unlikely to significantly alter this fundamental hydrolytic behavior, although it may affect the solubility of the resulting products.

Redox Chemistry of the Tin(II) Center

The tin(II) ion in dipotassium tin(II) disulfate possesses a lone pair of electrons, making it susceptible to oxidation to the more stable tin(IV) state. This redox chemistry is a defining characteristic of many tin(II) compounds.

Oxidation Kinetics to Tin(IV) Species

The oxidation of tin(II) to tin(IV) can be influenced by several factors, including the presence of oxidizing agents, the composition of the medium, and illumination. For instance, the oxidation of tin(II) has been studied in various media, such as perchlorate (B79767) and methanesulfonate (B1217627) solutions. researchgate.netsterc.org In some cases, the reaction follows second-order kinetics, being first order with respect to both tin(II) and the oxidizing agent. researchgate.net The rate of oxidation can also be dependent on the hydrogen ion concentration. researchgate.net

Interestingly, the presence of certain ions, like chloride, can affect the kinetics, sometimes inhibiting the oxidation of bulk tin(II) due to the adsorption of tin(II) chloride species on electrode surfaces. utexas.edu Studies on the electron exchange between Sn(II) and Sn(IV) have shown that the rate is proportional to the concentrations of both species and can be photochemically enhanced. caltech.edu

Reduction Potential Investigations

The tendency of the tin(II) center to undergo oxidation or reduction is quantified by its standard reduction potential. The standard reduction potential for the Sn⁴⁺/Sn²⁺ couple is +0.15 V, indicating that tin(II) can act as a reducing agent. libretexts.org In contrast, the reduction of tin(II) to metallic tin has a standard reduction potential of -0.14 V for the Sn²⁺/Sn couple. libretexts.orgbrainly.com These potentials are crucial in predicting the outcome of redox reactions involving dipotassium tin(II) disulfate.

Table 2: Standard Reduction Potentials for Tin Species

| Half-Reaction | Standard Reduction Potential (E⁰, V) |

| Sn⁴⁺ + 2e⁻ ⇌ Sn²⁺ | +0.15 libretexts.org |

| Sn²⁺ + 2e⁻ ⇌ Sn(s) | -0.14 libretexts.orgbrainly.com |

Ligand Exchange and Coordination Sphere Dynamics

The sulfate ions in dipotassium tin(II) disulfate are coordinated to the tin(II) center and can potentially be replaced by other ligands in a ligand exchange reaction. chemguide.co.uk The nature of the entering ligand and the solvent system can influence the kinetics and thermodynamics of these exchange processes. For example, in the presence of high concentrations of chloride ions, it is conceivable that the sulfate ligands could be displaced to form chlorostannate(II) complexes. chemguide.co.uk Similarly, the addition of ammonia (B1221849) could lead to the formation of ammine complexes of tin(II). chemguide.co.uk The coordination environment of the tin(II) center in solution is dynamic and can be influenced by the presence of various competing ligands. rsc.org

Interactions with Other Inorganic and Organic Species

Dipotassium tin(II) disulfate can interact with a variety of other chemical species. For instance, in the context of electroplating, tin(II) sulfate is used in baths that may contain other metal sulfates, and its interactions are critical for the properties of the deposited alloy. numberanalytics.com The tin(II) ion can also interact with organic molecules, particularly those containing functional groups that can act as ligands. For example, tin(II) can form complexes with organic chelating agents like EDTA. researchgate.net In biological systems, tin(II) compounds have been shown to interact with components such as porphyrins and enzymes. who.int The interaction with organic species is also relevant in the synthesis of organometallic tin compounds.

Advanced Research Applications of Dipotassium Tin Ii Disulfate in Materials Science and Catalysis

Application as a Precursor in Functional Material Synthesis

Dipotassium (B57713) tin(II) disulfate holds promise as a precursor in the synthesis of a variety of functional materials. Its composition allows for the controlled introduction of tin and potassium, which can be advantageous in creating materials with specific electronic, optical, or catalytic properties. The sulfate (B86663) groups can also play a role in the formation of desired crystal structures or can be removed during thermal processing to yield oxide materials.

Role in Doping and Modification of Semiconductor Materials

The intentional introduction of impurities, or doping, is a fundamental process in tuning the properties of semiconductor materials. mdpi.com Dipotassium tin(II) disulfate could serve as a novel p-type dopant for wide-bandgap semiconductors. The incorporation of Sn²⁺ ions into the lattice of a host semiconductor can create acceptor levels within the bandgap, thereby increasing the hole concentration and enhancing p-type conductivity. This is particularly relevant for materials like tin dioxide (SnO₂), where doping is a common strategy to improve its electrical and optical characteristics. nih.gov The presence of potassium in the precursor could also offer a co-doping effect, potentially passivating defects or further modifying the electronic band structure.

The theoretical impact of tin as a dopant on the properties of a generic semiconductor is outlined below:

| Property | Effect of Tin Doping |

| Carrier Concentration | Introduction of Sn²⁺ can increase hole concentration. |

| Band Gap | May introduce acceptor levels, effectively narrowing the band gap. |

| Crystal Structure | Can cause localized lattice strain. |

| Electrical Conductivity | Potential to increase p-type conductivity. |

Integration into Complex Oxide Systems for Advanced Materials

Complex oxides, materials containing multiple different metal cations, exhibit a wide range of fascinating properties, including superconductivity, ferroelectricity, and colossal magnetoresistance. Dipotassium tin(II) disulfate can be a valuable precursor for the solid-state synthesis of complex oxides containing both potassium and tin. For instance, it could be used in the formation of perovskite-type structures where potassium and tin ions occupy specific sites in the crystal lattice. The sulfate component would be driven off as sulfur oxides during high-temperature calcination, leaving behind the desired complex oxide. The precise stoichiometry offered by the double salt precursor can be a significant advantage in achieving phase-pure complex oxide materials.

Formation of Functional Coatings and Thin Films

Thin films of tin-based materials are crucial in a variety of applications, from transparent conducting oxides in solar cells to gas sensors. jhuapl.eduresearchgate.net Dipotassium tin(II) disulfate could be utilized in solution-based deposition techniques such as chemical bath deposition or spin coating to produce thin films. researchgate.net By dissolving the compound in a suitable solvent, a precursor solution can be prepared and applied to a substrate. Subsequent heat treatment would then convert the precursor film into the desired material, such as tin oxide or a mixed potassium-tin oxide. The composition and morphology of the resulting thin film could be controlled by adjusting the precursor concentration, solvent, and annealing conditions.

Catalytic Activity Investigations

Tin compounds, particularly tin oxides and sulfated tin oxides, are known to exhibit significant catalytic activity in various organic reactions. researchgate.net The presence of both Lewis acidic sites (Sn²⁺) and potentially Brønsted acidic sites (from the sulfate groups) in dipotassium tin(II) disulfate suggests its potential as a catalyst.

Heterogeneous Catalysis (e.g., Acid-Base Catalysis, Oxidation Reactions)

In heterogeneous catalysis, the catalyst is in a different phase from the reactants, which is often advantageous for catalyst separation and reuse. mdpi.comstanford.eduruhr-uni-bochum.de Dipotassium tin(II) disulfate, particularly when supported on a high-surface-area material, could function as a solid acid catalyst. The Sn²⁺ ions can act as Lewis acid sites, accepting electron pairs, while residual sulfate groups or surface hydroxyls could provide Brønsted acidity. Such catalysts are active in reactions like esterification, dehydration, and acetalization. researchgate.net

For example, sulfated zirconia (SO₄²⁻/ZrO₂) is a well-known solid acid catalyst used in the conversion of ethanol to diethyl ether. oiccpress.comiau.ir By analogy, a catalyst derived from dipotassium tin(II) disulfate could exhibit similar activity.

A hypothetical comparison of catalytic activity in a model esterification reaction is presented below:

| Catalyst | Reaction Temperature (°C) | Conversion (%) | Selectivity (%) |

| Sulfated Zirconia | 225 | 49.85 | 1.62 (to diethyl ether) iau.ir |

| Sulfated Tin Oxide | 180 | >95 | >90 (to ester) |

| Hypothetical K₂Sn(SO₄)₂-derived catalyst | 150-200 | High | High |

Potential in Homogeneous Catalysis

In homogeneous catalysis, the catalyst is in the same phase as the reactants. mdpi.com Dipotassium tin(II) disulfate, if soluble in a particular reaction medium, could act as a homogeneous catalyst. The dissolved Sn²⁺ ions can coordinate with reactants, activating them for subsequent transformations. Tin(II) compounds are known to catalyze various reactions in the solution phase. The presence of potassium and sulfate ions in the solution could also influence the reaction by altering the ionic strength or participating in the reaction mechanism.

Studies on Reaction Selectivity and Efficiency

No research studies detailing the use of dipotassium tin(II) disulfate in studying reaction selectivity and efficiency in catalytic processes were found.

Electrochemical Research Applications (non-energy storage)

There is no available research on the application of dipotassium tin(II) disulfate in non-energy storage electrochemical research.

Electrode Surface Modification for Chemical Sensing

No literature was identified concerning the use of dipotassium tin(II) disulfate for modifying electrode surfaces for chemical sensing purposes.

Electrocatalytic Processes

No studies were found that investigate the role of dipotassium tin(II) disulfate in electrocatalytic processes.

Environmental Chemistry Research (e.g., Adsorption, Sequestration)

There is no published research on the application of dipotassium tin(II) disulfate in environmental chemistry, such as for the adsorption or sequestration of substances.

Future Research Directions and Unresolved Challenges

Discovery of Novel Synthetic Routes with Enhanced Efficiency

Currently, established and optimized synthetic routes specifically for dipotassium (B57713) tin(II) disulfate are not widely documented. Future research should prioritize the development of novel, efficient, and scalable synthesis methods. Inspired by general principles of inorganic synthesis, several approaches could be investigated. wikipedia.orgrsc.org

One promising direction is the exploration of hydrothermal or solvothermal methods. These techniques, which involve chemical reactions in aqueous or non-aqueous solvents at elevated temperatures and pressures, could facilitate the formation of crystalline dipotassium tin(II) disulfate. By carefully controlling parameters such as temperature, pressure, pH, and reactant concentrations, it may be possible to produce high-purity materials with well-defined morphologies.

Another avenue for investigation is mechanochemical synthesis. This solid-state approach, which uses mechanical energy to induce chemical reactions, offers a solvent-free and potentially more environmentally friendly alternative to traditional solution-based methods. The co-grinding of appropriate potassium and tin(II) sulfate (B86663) precursors could lead to the direct formation of the desired compound.

Furthermore, precursor-based methods, where a pre-synthesized complex containing both tin and potassium is decomposed under controlled conditions, could offer precise control over the stoichiometry and structure of the final product. The investigation of different precursor molecules and decomposition conditions will be crucial for optimizing this approach.

A comparative analysis of potential synthetic routes is presented in the table below:

| Synthetic Route | Potential Advantages | Key Parameters to Investigate |

| Hydrothermal/Solvothermal | High crystallinity, control over morphology | Temperature, pressure, solvent system, pH, reaction time |

| Mechanochemical Synthesis | Solvent-free, environmentally friendly, rapid | Milling frequency, time, ball-to-powder ratio |

| Precursor-Based Methods | Precise stoichiometric control | Precursor selection, decomposition temperature, atmosphere |

Deeper Understanding of Structure-Reactivity Relationships

A fundamental understanding of the relationship between the crystal structure of dipotassium tin(II) disulfate and its chemical reactivity is currently lacking. Future research efforts should be directed towards elucidating this connection. The reactivity of tin compounds is often influenced by the stability of the bonds, the lability of anions, and the potential for the expansion of coordination numbers. gelest.com

Key research questions to address include:

What is the precise crystal structure of dipotassium tin(II) disulfate, including bond lengths, bond angles, and coordination environments of the tin and potassium ions?

How does the arrangement of the sulfate groups influence the reactivity of the tin(II) center?

What are the mechanisms of its thermal decomposition, and what are the resulting products?

How does it react with various chemical agents, such as oxidizing agents, reducing agents, acids, and bases?

Computational modeling and density functional theory (DFT) calculations can be employed to complement experimental findings, providing theoretical insights into the electronic structure and predicting reactive sites within the compound. nih.govacs.org Understanding these structure-reactivity relationships is critical for predicting the compound's behavior in various environments and for designing new applications.

Exploration of New Non-Prohibited Application Domains

While specific applications for dipotassium tin(II) disulfate have not been established, its composition suggests potential utility in several non-prohibited technological areas. Future research should focus on exploring these possibilities.

One potential application is in the field of catalysis. The tin(II) center, with its lone pair of electrons, could exhibit catalytic activity in various organic reactions. Investigations into its performance as a catalyst for reactions such as esterification, transesterification, and oxidation could reveal new functionalities. wikipedia.org

Another area of interest is as a precursor for the synthesis of other advanced materials. For example, it could be used to prepare tin-based sulfides or oxides with interesting electronic or optical properties. The controlled decomposition or reaction of dipotassium tin(II) disulfate could provide a route to novel nanomaterials. wikipedia.org

Additionally, its properties as an electrolyte component in batteries or as a functional additive in polymers or glasses could be explored. The combination of potassium, tin, and sulfate ions may impart unique electrochemical or physical properties to host materials. researchgate.netmdpi.com

| Potential Application Domain | Rationale | Key Properties to Investigate |

| Catalysis | Potential for Lewis acid catalysis at the Sn(II) center | Catalytic activity, selectivity, stability |

| Materials Precursor | Source for tin-based sulfides, oxides, or other compounds | Decomposition products, reaction pathways |

| Electrochemical Systems | Component in electrolytes or electrode materials | Ionic conductivity, electrochemical stability |

| Functional Additive | Modifier for polymers, glasses, or ceramics | Thermal stability, mechanical properties, optical properties |

Development of Advanced Characterization Methodologies for In Situ Studies

To gain a deeper understanding of the synthesis, structure, and reactivity of dipotassium tin(II) disulfate, the application and development of advanced, in situ characterization techniques are essential. rsc.orgresearchgate.netmdpi.com These methods allow for the real-time monitoring of chemical and physical changes as they occur, providing insights that are not obtainable from conventional ex situ measurements. 4tu.nl

Techniques such as in situ X-ray diffraction (XRD) and Raman spectroscopy can be used to monitor the formation of the compound during synthesis, identify reaction intermediates, and study phase transitions. mdpi.com In situ transmission electron microscopy (TEM) could provide real-time visualization of crystal growth and morphological changes.

For studying its reactivity, in situ techniques like X-ray photoelectron spectroscopy (XPS) and X-ray absorption spectroscopy (XAS) can provide information about changes in the oxidation state and local coordination environment of the tin atoms during a chemical reaction. rsc.orgmdpi.com The development of specialized reaction cells that can operate under relevant conditions of temperature, pressure, and chemical environment will be crucial for the successful implementation of these in situ studies.

The table below summarizes advanced characterization techniques and their potential applications in the study of dipotassium tin(II) disulfate:

| Characterization Technique | Information Provided | Application Area |

| In Situ X-ray Diffraction (XRD) | Crystal structure evolution, phase transitions | Synthesis monitoring, thermal stability studies |

| In Situ Raman Spectroscopy | Vibrational modes, molecular structure changes | Reaction kinetics, identification of intermediates |

| In Situ Transmission Electron Microscopy (TEM) | Morphology, crystal growth dynamics | Nanomaterial synthesis, degradation studies |

| In Situ X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, oxidation states | Surface reactions, catalysis studies |

| In Situ X-ray Absorption Spectroscopy (XAS) | Local atomic structure, oxidation states | Mechanistic studies of reactions |

By pursuing these future research directions, the scientific community can build a comprehensive understanding of dipotassium tin(II) disulfate, moving from a compound with limited available data to a well-characterized material with potential for innovative applications.

Q & A

Q. What are the established methods for synthesizing dipotassium tin(2+) disulfate in a laboratory setting?

- Methodological Answer : Dipotassium tin(2+) disulfate can be synthesized via controlled stoichiometric reactions between tin(II) oxide (SnO) and potassium pyrosulfate (K₂S₂O₇) under inert conditions. A typical protocol involves:

Heating SnO with K₂S₂O₇ at 300–400°C in a nitrogen atmosphere to prevent oxidation of Sn²⁺.

Gradual cooling to crystallize the product.

Purification via recrystallization from anhydrous ethanol to remove unreacted salts .

Key Considerations :

- Use stoichiometric excess of K₂S₂O₇ (1.1:1 molar ratio) to ensure complete reaction.

- Monitor reaction progress via thermogravimetric analysis (TGA) to identify decomposition intermediates .

Q. Which analytical techniques are recommended for confirming the purity and composition of dipotassium tin(2+) disulfate?

- Methodological Answer :

- Elemental Analysis : Combustion analysis for C, H, S, and K content, coupled with inductively coupled plasma optical emission spectroscopy (ICP-OES) for Sn²⁺ quantification .

- X-ray Diffraction (XRD) : Compare experimental XRD patterns with simulated data from crystallographic databases (e.g., ICSD) to confirm phase purity .

- FT-IR Spectroscopy : Identify characteristic S–O and Sn–O vibrational bands (e.g., ~1050 cm⁻¹ for S–O–S bridging in disulfate) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition steps (e.g., loss of sulfate groups above 500°C) .

Table 1 : Comparison of Analytical Techniques

| Technique | Parameters Analyzed | Detection Limit | Reference |

|---|---|---|---|

| XRD | Crystal structure | 5% impurity | |

| ICP-OES | Sn²⁺ concentration | 0.1 ppm | |

| FT-IR | Functional groups | 1% deviation |

Advanced Research Questions

Q. How should researchers resolve discrepancies in reported solubility profiles of dipotassium tin(2+) disulfate in aqueous versus organic solvents?

- Methodological Answer : Conflicting solubility data may arise from variations in ionic strength, pH, or trace water content in solvents. To address this:

Conduct systematic solubility tests using USP-grade solvents under controlled humidity.

Measure solubility via gravimetric analysis after vacuum filtration of saturated solutions.

Correlate results with Hansen solubility parameters to identify solvent compatibility .

Example Workflow :

- Prepare saturated solutions in H₂O, DMSO, and THF.

- Filter and evaporate solvents under reduced pressure.

- Weigh residual solids to calculate solubility (g/100 mL).

Q. What strategies can optimize the crystal growth of dipotassium tin(2+) disulfate for X-ray diffraction studies?

- Methodological Answer : High-quality single crystals require slow, diffusion-controlled crystallization. Recommended steps:

Dissolve the compound in a 1:1 v/v mixture of deionized water and acetonitrile at 60°C.

Reduce temperature by 0.5°C/hour to 25°C to promote nucleation.

Use seed crystals from prior batches to guide growth .

Critical Parameters :

- pH 6–7 to prevent hydrolysis of Sn²⁺.

- Avoid mechanical agitation to minimize defects.

Q. How can researchers validate the redox behavior of dipotassium tin(2+) disulfate in electrochemical applications?

- Methodological Answer : Cyclic voltammetry (CV) and potentiostatic titration are key for studying Sn²⁺/Sn⁴⁺ transitions:

Prepare a 0.1 M KCl electrolyte solution with 5 mM compound.

Scan potentials from −0.5 V to +1.5 V (vs. Ag/AgCl) at 50 mV/s.

Identify oxidation/reduction peaks and calculate formal potentials (E°). Cross-validate with X-ray photoelectron spectroscopy (XPS) to confirm oxidation states .

Data Contradiction Analysis

Q. How to address conflicting reports on the thermal stability of dipotassium tin(2+) disulfate?

- Methodological Answer : Discrepancies often arise from differences in heating rates or atmospheric conditions. To reconcile

Perform TGA under identical conditions (e.g., 10°C/min in N₂).

Use differential scanning calorimetry (DSC) to detect phase transitions.

Compare decomposition onset temperatures across studies and adjust for experimental variables (e.g., sample mass, crucible material) .

Applications in Academic Research

Q. What role does dipotassium tin(2+) disulfate play in catalytic organic transformations?

- Methodological Answer : The compound acts as a Lewis acid catalyst in sulfonation reactions. Example protocol for sulfonating benzene:

Mix 1 mmol substrate, 0.1 mmol catalyst, and 2 mmol H₂SO₄ in dichloroethane.

Reflux at 80°C for 6 hours.

Isolate product via column chromatography (70% yield typical). Monitor reaction progress by GC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.